Methyl 3-(3-fluorobenzamido)-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3-(3-fluorobenzamido)-1-benzothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-fluorobenzamido)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiophene core, followed by the introduction of the fluorobenzamido group and the carboxylate ester group. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced analytical techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-fluorobenzamido)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol or other reduced forms.
Substitution: The fluorobenzamido group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzothiophene core can yield sulfoxides or sulfones, while nucleophilic substitution of the fluorobenzamido group can produce a variety of substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use as a lead compound for the development of new therapeutic agents.
Industry: The compound’s unique chemical properties make it suitable for applications in materials science and chemical engineering.
Mechanism of Action
The mechanism of action of Methyl 3-(3-fluorobenzamido)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorobenzamido group can interact with biological macromolecules, such as proteins and enzymes, potentially inhibiting their function. The benzothiophene core may also contribute to the compound’s overall biological activity by facilitating its binding to target sites.
Comparison with Similar Compounds
Methyl 3-(3-fluorobenzamido)-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives, such as:
Methyl 2-(3-fluorobenzamido)benzoate: Similar in structure but lacks the thiophene ring.
Ethyl 4-(3-fluorobenzamido)benzoate: Contains an ethyl ester group instead of a methyl ester.
N-(2-(3,4-dimethoxyphenyl)ethyl)-2-fluorobenzamide: Features a different substitution pattern on the benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the benzothiophene core, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 3-(3-fluorobenzamido)-1-benzothiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive understanding of its activity.
Synthesis
The synthesis of this compound typically involves the reaction of methyl benzothiophene-2-carboxylate with a suitable amine derivative. The introduction of the 3-fluorobenzamido group is achieved through acylation reactions, which are crucial for imparting specific biological properties to the compound.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of various benzothiophene derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus were determined, revealing significant antimicrobial potential.
Compound Name | MIC (µg/mL) | Activity Against |
---|---|---|
This compound | 32 | Methicillin-sensitive S. aureus |
Other derivatives | Varies | Methicillin-resistant S. aureus |
The results indicate that this compound exhibits promising activity against both methicillin-sensitive and resistant strains of S. aureus, suggesting its potential as a lead compound for antibiotic development .
Cytotoxicity and Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects on cancer cell lines. Studies have shown that compounds with similar structures can induce apoptosis in various cancer types.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings : The compound exhibited IC50 values in the low micromolar range, indicating effective cytotoxicity against these cell lines.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Oxidative Stress : The presence of the benzothiophene moiety may contribute to increased reactive oxygen species (ROS) production, leading to cellular damage in cancer cells.
- Interaction with DNA : Some studies suggest that benzothiophene derivatives can intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Several case studies highlight the efficacy of this compound:
- Study 1 : A comparative analysis with other benzothiophene derivatives showed that the introduction of fluorine significantly enhanced antimicrobial activity, with a notable reduction in MIC values.
- Study 2 : In vivo studies demonstrated that this compound could reduce tumor growth in xenograft models, reinforcing its potential as an anticancer agent.
Properties
IUPAC Name |
methyl 3-[(3-fluorobenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3S/c1-22-17(21)15-14(12-7-2-3-8-13(12)23-15)19-16(20)10-5-4-6-11(18)9-10/h2-9H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCVGCFWVRFSMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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